Bienvenue dans la boutique en ligne BenchChem!

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone

MMP-2 inhibition triazole regioisomer SAR azetidine conjugate

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone (CAS 2310155-65-6, molecular formula C11H11ClN4OS, molecular weight 282.75 g/mol) is a synthetic small molecule characterized by a 1,2,4-triazole ring linked via a methylene bridge to the 3-position of an azetidine core, which in turn is acylated with a 5-chlorothiophene-2-carbonyl group. This architecture places it within the broader class of triazole-azetidine conjugates that have been investigated for matrix metalloproteinase (MMP) inhibition and within patent families covering dual inhibitor compounds incorporating the 5-chlorothiophen-2-yl pharmacophore.

Molecular Formula C11H11ClN4OS
Molecular Weight 282.75
CAS No. 2310155-65-6
Cat. No. B2803223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone
CAS2310155-65-6
Molecular FormulaC11H11ClN4OS
Molecular Weight282.75
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(S2)Cl)CN3C=NC=N3
InChIInChI=1S/C11H11ClN4OS/c12-10-2-1-9(18-10)11(17)15-3-8(4-15)5-16-7-13-6-14-16/h1-2,6-8H,3-5H2
InChIKeyZFXZTWDSYTYZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Sourcing (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone (CAS 2310155-65-6): Chemical Class and Baseline Characteristics


The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone (CAS 2310155-65-6, molecular formula C11H11ClN4OS, molecular weight 282.75 g/mol) is a synthetic small molecule characterized by a 1,2,4-triazole ring linked via a methylene bridge to the 3-position of an azetidine core, which in turn is acylated with a 5-chlorothiophene-2-carbonyl group . This architecture places it within the broader class of triazole-azetidine conjugates that have been investigated for matrix metalloproteinase (MMP) inhibition [1] and within patent families covering dual inhibitor compounds incorporating the 5-chlorothiophen-2-yl pharmacophore [2]. The compound is currently listed as a research chemical intended for non-human experimental use with stated purity typically ≥95% .

Why Generic Azetidine-Triazole Building Blocks Cannot Replace (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone Without Experimental Validation


Substituting CAS 2310155-65-6 with a structurally related azetidine-triazole congener is scientifically unjustified without direct comparative data because the three pharmacophoric elements—the 1,2,4-triazole regioisomer, the methylene spacer length, and the 5-chlorothiophene carbonyl moiety—each independently govern target engagement . In the closest published analogue class, triazolylmethyl azetidines displayed MMP-2 inhibitory activity that was exquisitely sensitive to the nature of the triazole substituent [1], while patent disclosures explicitly correlate the 5-chlorothiophen-2-yl group with cellular differentiation-inducing and antiproliferative phenotypes that are lost upon chloro-substituent removal or carbonyl linker modification [2]. Absent head-to-head IC50 or selectivity profiling data, any generic substitution carries a demonstrated risk of silently discarding the desired biological activity.

Quantitative Differentiation Evidence for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone (CAS 2310155-65-6) vs. Structural Analogues


Structural Architecture: 1,2,4-Triazole Regioisomer and Methylene Spacer Distinguish CAS 2310155-65-6 from 1,2,3-Triazole Azetidine Conjugates in MMP-2 Context

The target compound incorporates a 1,2,4-triazole regioisomer connected through a single methylene (-CH2-) spacer to the azetidine 3-position. In published SAR from the triazolylmethyl azetidine class, 1,4-disubstituted 1,2,3-triazole aziridine analogues demonstrated MMP-2 inhibition, but the expansion to the 1,2,4-triazole regioisomer with azetidine core represents a distinct chemical series where inhibitory activity cannot be predicted from 1,2,3-triazole data [1]. The 4-methyl-4H-1,2,4-triazol-3-yl sulfonyl analogue (CAS not specified) replaces the methylene bridge with a sulfonyl linker, introducing a tetrahedral geometry at the attachment point that fundamentally alters the vector of the triazole ring relative to the azetidine . No direct IC50 comparison between these two linker types has been published.

MMP-2 inhibition triazole regioisomer SAR azetidine conjugate

5-Chlorothiophene-2-carbonyl Substituent Differentiation vs. Non-Halogenated Thiophene and Other Acyl Azetidine Analogues

The 5-chlorothiophene-2-carbonyl group in CAS 2310155-65-6 is claimed in patent literature to impart cellular differentiation-inducing activity on azetidine scaffolds, with undifferentiated cell proliferation arrest observed for compounds bearing this moiety [1]. By contrast, the non-halogenated thiophene analogue 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide (CAS 2310123-92-1) replaces the carbonyl with a urea linker and lacks the chlorine substituent, resulting in a fundamentally different hydrogen-bonding profile and electronic surface . The Rivaroxaban impurity (5-chlorothiophen-2-yl)(3-hydroxyazetidin-1-yl)methanone, CAS 1341527-09-0, retains the chlorothiophene carbonyl but substitutes the triazolylmethyl group with a hydroxyl, eliminating the heterocyclic recognition element entirely .

chlorothiophene pharmacophore acyl azetidine SAR cell differentiation

Azetidine Core Conformational Constraint vs. Flexible Piperidine or Pyrrolidine Analogues in Heterocyclic Amide Series

The four-membered azetidine ring in CAS 2310155-65-6 imposes a defined dihedral angle between the carbonyl amide and the triazolylmethyl substituent due to ring strain (~25.5 kcal/mol) and limited puckering amplitude, in contrast to six-membered piperidine analogues which populate multiple chair conformations [1]. A directly comparable piperidine analogue, (5-chlorothiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone, incorporates an additional piperidine substituent on the azetidine, introducing increased molecular weight (calculated ~370-400 g/mol) and additional rotational degrees of freedom that alter the pharmacophoric presentation of the chlorothiophene carbonyl . The smaller ring size of azetidine reduces the number of accessible conformers, potentially favoring a single bioactive conformation.

azetidine ring strain conformational restriction heterocyclic carboxamide

Computed Physicochemical Profile of CAS 2310155-65-6 vs. Rivaroxaban Azetidine Impurity (CAS 1341527-09-0) for ADME Screening Libraries

Based on the published SMILES (C1C(CN1C(=O)C2=CC=C(S2)Cl)CN3C=NC=N3), CAS 2310155-65-6 has a molecular weight of 282.75 g/mol and contains four hydrogen bond acceptors (triazole N atoms and carbonyl O) with zero hydrogen bond donors, predicting moderate lipophilicity . By contrast, the simpler Rivaroxaban impurity (5-chlorothiophen-2-yl)(3-hydroxyazetidin-1-yl)methanone (CAS 1341527-09-0, MW 217.67) has a hydroxyl group that introduces a hydrogen bond donor (HBD = 1), which alters its solubility, permeability, and CYP450 interaction potential . The triazole group in CAS 2310155-65-6 adds significant polar surface area (tPSA) and additional metal-coordination capacity via its nitrogen lone pairs, a feature absent in CAS 1341527-09-0.

physicochemical properties drug-likeness azetidine triazole

Recommended Research Procurement Scenarios for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone (CAS 2310155-65-6)


MMP-2 Selective Inhibitor Screening Using the Triazolylmethyl Azetidine Scaffold

Based on the conference report demonstrating that triazolylmethyl azetidines are a new class of MMP-2 inhibitors [1], CAS 2310155-65-6 can be incorporated into a focused screening deck targeting MMP-2 over MMP-9 selectivity. The 1,2,4-triazole regioisomer and methylene spacer differentiate this compound from the 1,2,3-triazole aziridine series previously reported, providing an orthogonal chemotype for SAR expansion. Researchers should confirm IC50 values against recombinant human MMP-2 catalytic domain using a fluorogenic substrate assay (e.g., Mca-PLGL-Dpa-AR-NH2) with GM6001 as a positive control, and cross-screen against MMP-9 to establish selectivity ratios.

Cellular Differentiation Probe for Acute Myeloid Leukemia (AML) Phenotypic Screens

Patent disclosures associate 5-chlorothiophen-2-yl azetidine carbonyl derivatives with the ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation [2]. CAS 2310155-65-6 can be deployed as a tool compound in HL-60 or U937 AML cell lines, with differentiation assessed by CD11b/CD14 surface marker expression via flow cytometry at 72-96 hours post-treatment. The inclusion of the 1,2,4-triazolylmethyl group distinguishes this compound from simpler azetidine analogues, and head-to-head comparison with the non-triazole-containing Rivaroxaban impurity (CAS 1341527-09-0) will define the contribution of the triazole moiety to differentiation activity.

Fragment-Based or Structure-Based Drug Design Starting Point for Dual-Target Inhibitors

The patent family covering dual inhibitor compounds explicitly claims 5-chlorothiophen-2-yl azetidine carbonyl structures [2]. CAS 2310155-65-6, with its molecular weight of 282.75 g/mol falling within fragment-like space, can serve as a starting point for structure-based optimization. The three pharmacophoric elements (chlorothiophene, azetidine core, triazole) each provide discrete vectors for fragment growing, merging, or linking strategies. Co-crystallization or soaking experiments with target proteins of interest (e.g., kinases, MMPs, or metabolic enzymes) should be prioritized to establish the binding mode.

Pharmacokinetic Profiling of Zero-HBD Azetidine Scaffolds for CNS Drug Discovery

The complete absence of hydrogen bond donors (HBD = 0) in CAS 2310155-65-6, in contrast to hydroxyl-bearing azetidine analogues (e.g., CAS 1341527-09-0, HBD = 1) , positions this compound as a candidate for evaluating the CNS permeability of the triazole-azetidine chemotype. Parallel artificial membrane permeability assay (PAMPA-BBB) and MDCK-MDR1 transwell assays should be conducted alongside equilibrium solubility and microsomal stability determinations (human and rodent liver microsomes). Comparative data against the hydroxyl analogue will directly test the hypothesis that HBD removal enhances CNS exposure.

Quote Request

Request a Quote for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.